5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷] backbone. Key structural elements include:
- Substituents: A 5-chloro-2-methylphenyl group at position 5 and a 2-methylbenzyl group at position 3.
- Functional groups: The 4,6-dione moiety contributes to hydrogen-bonding capacity, while the thia-diaza ring system introduces sulfur and nitrogen heteroatoms, enhancing structural rigidity and redox activity.
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN2O2S/c1-15-7-3-4-8-17(15)14-27-22-19-9-5-6-10-21(19)31-23(22)24(29)28(25(27)30)20-13-18(26)12-11-16(20)2/h3-13,23H,14H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJFESOCAUWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4C)C5=CC=CC=C5S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione (CAS Number: 902450-61-7) is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.0 g/mol. The structure features a unique tricyclic arrangement which may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂O₂S |
| Molecular Weight | 448.0 g/mol |
| CAS Number | 902450-61-7 |
The proposed mechanism of action for this compound involves its interaction with various cellular pathways:
- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in cancer cells. This inhibition could lead to reduced proliferation of cancer cells and increased apoptosis in tumor tissues .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in treating infections .
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, influencing cellular homeostasis and signaling.
Anticancer Activity
A study conducted on the anticancer effects of this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
Research indicates that this compound possesses broad-spectrum antimicrobial activity. In vitro tests revealed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 15 µM for MCF-7 and 20 µM for A549 cells.
-
Case Study on Bacterial Inhibition :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to evaluate inhibition zones.
- Results : Significant inhibition zones (≥15 mm) were recorded for both bacterial strains at concentrations above 50 µg/mL.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several tricyclic and polycyclic systems:
Key Observations :
- Substituent Effects: The hydroxyl group in ’s compound increases polarity, enhancing aqueous solubility compared to the chloro-methyl substituents in the target compound.
- Ring Systems : The 12,14-dioxa system in replaces sulfur with oxygen, reducing π-π stacking capacity but improving metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Similarity Indexing : Using Tanimoto coefficients (), structural analogs with >70% similarity (e.g., aglaithioduline vs. SAHA) often share comparable molecular properties (e.g., logP, polar surface area). For the target compound, a Tanimoto score >0.8 (per ) would qualify it for read-across studies with phenyl- and benzyl-substituted analogs .
- Energy Optimization : Computational simulations () suggest that tricyclic systems optimized with the Universal Force Field (UFF) exhibit lower energy states, indicating higher stability. The target compound’s thia-diaza backbone may confer similar stability in metal-organic frameworks (MOFs) compared to oxygen-containing analogs .
Crystallographic and Structural Analysis
- Crystallography : Programs like SHELXL () and ORTEP-III () are critical for resolving the compound’s tricyclic geometry. Bond lengths and angles in the thia-diaza system can be compared to oxygen analogs (e.g., ) to assess strain and conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
